molecular formula C27H48N8O13S B12529862 L-Seryl-L-threonylglycyl-L-alanyl-L-seryl-L-threonyl-L-methionyl-L-alanine CAS No. 653589-08-3

L-Seryl-L-threonylglycyl-L-alanyl-L-seryl-L-threonyl-L-methionyl-L-alanine

Cat. No.: B12529862
CAS No.: 653589-08-3
M. Wt: 724.8 g/mol
InChI Key: NECOAUUXYNYEQU-COMCNTLKSA-N
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Description

L-Seryl-L-threonylglycyl-L-alanyl-L-seryl-L-threonyl-L-methionyl-L-alanine is a synthetic peptide composed of eight amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-threonylglycyl-L-alanyl-L-seryl-L-threonyl-L-methionyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, L-serine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid, L-threonine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (glycine, L-alanine, L-serine, L-threonine, L-methionine, and L-alanine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers to increase efficiency and yield. These machines automate the repetitive steps of SPPS, allowing for large-scale production.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-threonylglycyl-L-alanyl-L-seryl-L-threonyl-L-methionyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for peptide bond formation.

Major Products Formed

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

L-Seryl-L-threonylglycyl-L-alanyl-L-seryl-L-threonyl-L-methionyl-L-alanine has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein folding and interactions.

    Pharmacology: Investigated for its potential as a therapeutic agent or drug delivery system.

    Materials Science: Utilized in the development of peptide-based materials and nanostructures.

Mechanism of Action

The mechanism of action of L-Seryl-L-threonylglycyl-L-alanyl-L-seryl-L-threonyl-L-methionyl-L-alanine depends on its specific application. In general, peptides can interact with various molecular targets, including enzymes, receptors, and other proteins. These interactions can modulate biological pathways and processes, leading to specific effects.

Comparison with Similar Compounds

Similar Compounds

    L-Seryl-L-alanyl-L-serylglycyl-L-threonyl-L-alanine: A similar peptide with a slightly different sequence.

    L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline: Another peptide with a different amino acid composition.

Uniqueness

L-Seryl-L-threonylglycyl-L-alanyl-L-seryl-L-threonyl-L-methionyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Properties

CAS No.

653589-08-3

Molecular Formula

C27H48N8O13S

Molecular Weight

724.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoic acid

InChI

InChI=1S/C27H48N8O13S/c1-11(30-18(40)8-29-25(45)19(13(3)38)34-22(42)15(28)9-36)21(41)33-17(10-37)24(44)35-20(14(4)39)26(46)32-16(6-7-49-5)23(43)31-12(2)27(47)48/h11-17,19-20,36-39H,6-10,28H2,1-5H3,(H,29,45)(H,30,40)(H,31,43)(H,32,46)(H,33,41)(H,34,42)(H,35,44)(H,47,48)/t11-,12-,13+,14+,15-,16-,17-,19-,20-/m0/s1

InChI Key

NECOAUUXYNYEQU-COMCNTLKSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CO)N)O

Canonical SMILES

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NC(C)C(=O)O)NC(=O)C(CO)N)O

Origin of Product

United States

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